![molecular formula C9H10N2 B1295337 2,7-Dimethylimidazo[1,2-a]pyridine CAS No. 3268-61-9](/img/structure/B1295337.png)

2,7-Dimethylimidazo[1,2-a]pyridine

概要

説明

“2,7-Dimethylimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 3268-61-9 . Its molecular weight is 146.19 and its IUPAC name is 2,7-dimethylimidazo[1,2-a]pyridine . It is a solid at room temperature .

Synthesis Analysis

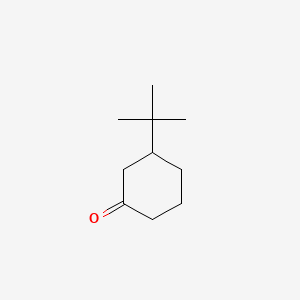

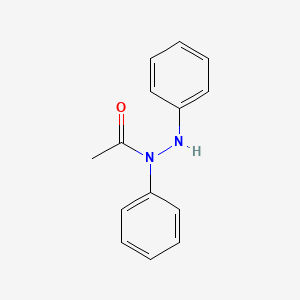

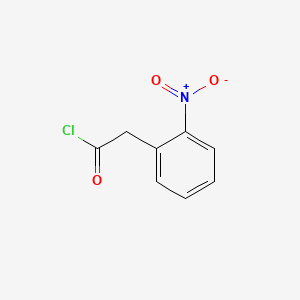

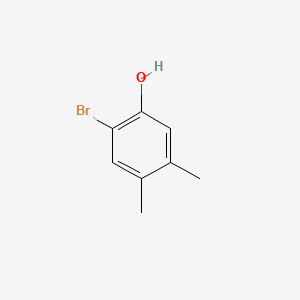

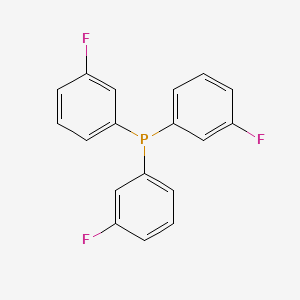

The synthesis of imidazopyridine derivatives, including 2,7-dimethylimidazo[1,2-a]pyridine, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives were synthesized through multi-step reactions .

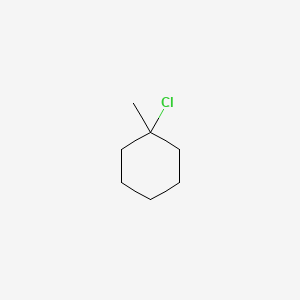

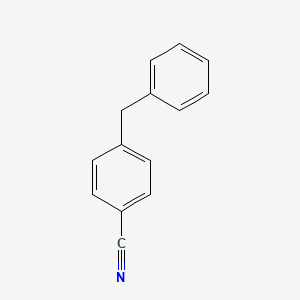

Molecular Structure Analysis

The InChI code for 2,7-Dimethylimidazo[1,2-a]pyridine is 1S/C9H10N2/c1-7-3-4-11-6-8(2)10-9(11)5-7/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

2,7-Dimethylimidazo[1,2-a]pyridine is a solid at room temperature . It has a molecular weight of 146.19 .

科学的研究の応用

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, including 2,7-Dimethylimidazo[1,2-a]pyridine, have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This is particularly important as tuberculosis (TB) claimed 1.6 million lives worldwide in 2021, making it the second leading cause of death from an infectious disease after COVID-19 .

Anti-Klebsiella pneumoniae Agents

2,7-Dimethylimidazo[1,2-a]pyridine and its derivatives have shown promising results against Klebsiella pneumoniae, a bacterium that can cause different types of healthcare-associated infections, including pneumonia, bloodstream infections, wound or surgical site infections, and meningitis .

Material Science Applications

Imidazopyridine, the core structure of 2,7-Dimethylimidazo[1,2-a]pyridine, is recognized as a “drug prejudice” scaffold due to its wide range of applications not only in medicinal chemistry but also in material science . Its structural character makes it useful in the development of new materials .

Antiparasitic Agents

Imidazo[1,2-a]pyridine compounds have also been studied for their antiparasitic properties . They have shown potential in clearing piroplasm infection, a parasitic disease that affects a wide range of animals .

作用機序

Target of Action

2,7-Dimethylimidazo[1,2-a]pyridine has been recognized as a significant agent against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . It shows in vitro anti-TB activity against replicating and non-replicating bacteria . This compound also exhibits potential as a covalent anticancer agent .

Mode of Action

It is known to exhibit significant activity against mdr-tb and xdr-tb . As an anticancer agent, it acts as a targeted covalent inhibitor (TCI), a class of drugs that form a covalent bond with their target .

Biochemical Pathways

It’s known that imidazo[1,2-a]pyridines can have different mechanisms of action based on their structure . For instance, some imidazo[1,2-a]pyridines have been found to disrupt mitochondrial functions, while others cause nuclear DNA damage .

Pharmacokinetics

A related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

The result of the action of 2,7-Dimethylimidazo[1,2-a]pyridine is a significant reduction in bacterial growth, making it effective against MDR-TB and XDR-TB . As an anticancer agent, it has shown potential in inhibiting the viability of cancer cells .

Safety and Hazards

特性

IUPAC Name |

2,7-dimethylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-3-4-11-6-8(2)10-9(11)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCGFNPVXKJNTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

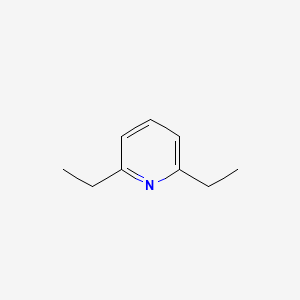

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186350 | |

| Record name | 2,7-Dimethylimidazo(1,2-a)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dimethylimidazo[1,2-a]pyridine | |

CAS RN |

3268-61-9 | |

| Record name | 2,7-Dimethylimidazo(1,2-a)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003268619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dimethylimidazo(1,2-a)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

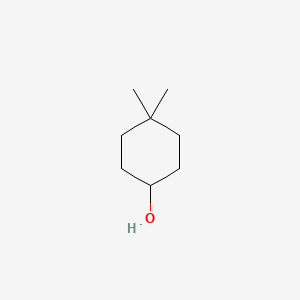

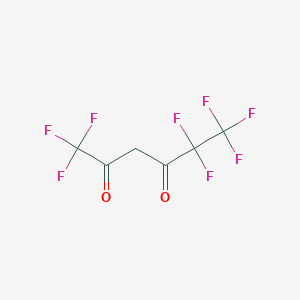

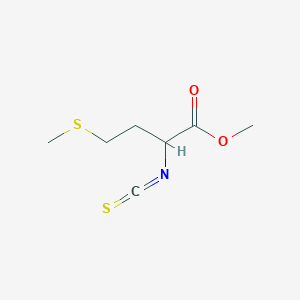

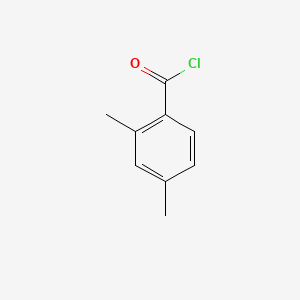

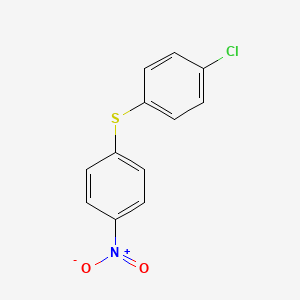

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the current understanding of the mechanism of action of 2,7-Dimethylimidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis (Mtb)?

A1: While the precise mechanism of action remains to be fully elucidated, preliminary transcriptional profiling experiments using Mtb treated with a representative compound (N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide) suggest potential interference with essential bacterial metabolic pathways. [] Further research is necessary to pinpoint the exact targets and downstream effects.

Q2: How effective are 2,7-Dimethylimidazo[1,2-a]pyridine derivatives against drug-resistant tuberculosis strains?

A2: Studies demonstrate that several 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives exhibit potent activity against a range of Mtb strains, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. [] This finding highlights their potential for combating the growing threat of drug-resistant tuberculosis.

Q3: What is the structure-activity relationship (SAR) profile of 2,7-Dimethylimidazo[1,2-a]pyridine derivatives regarding their anti-tuberculosis activity?

A3: Research indicates that modifications to the substituents on the imidazo[1,2-a]pyridine core significantly impact anti-tuberculosis activity. For instance, the presence of specific substituents at the 3-position, like carboxamide groups, appears crucial for enhanced potency against Mtb. [, ] Further investigations into SAR are ongoing to optimize the structure for improved activity and drug-like properties.

Q4: What are the pharmacokinetic properties of 2,7-Dimethylimidazo[1,2-a]pyridine derivatives?

A4: Pharmacokinetic analyses of a lead compound, N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, in a mouse model showed promising results. Oral administration resulted in sustained drug levels in serum with a half-life of 20.1 hours, supporting the potential for once-daily dosing. []

Q5: Have 2,7-Dimethylimidazo[1,2-a]pyridine derivatives been tested in in vivo models of tuberculosis?

A5: Yes, studies using a mouse model of Mtb infection demonstrated the in vivo efficacy of N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide. This compound significantly reduced bacterial burden in the lungs and spleens of infected mice, comparable to the efficacy observed with standard anti-tuberculosis drugs like isoniazid and rifampicin. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。